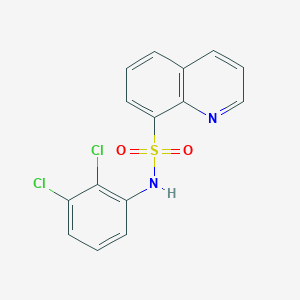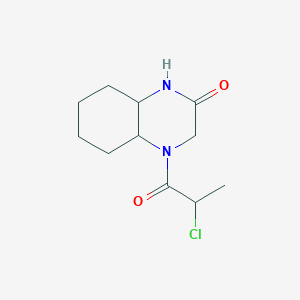![molecular formula C17H18F3NO5 B2726225 Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate CAS No. 318237-96-6](/img/structure/B2726225.png)
Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate is a chemical compound with the molecular formula C17H18F3NO5 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18F3NO5/c1-3-25-15(23)12-11(13(12)16(24)26-4-2)14(22)21-10-7-5-6-9(8-10)17(18,19)20/h5-8,11-13H,3-4H2,1-2H3,(H,21,22) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.33 . It is a solid substance . For more detailed physical and chemical properties, it would be best to refer to a trusted chemical database or a Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Nickel-Catalyzed Homoallylation
The compound diethylzinc, closely related to Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate, is used in nickel-catalyzed homoallylation. This process involves the combination of 1,3-dienes, alkyl or aryl aldehydes, and anilines to produce homoallylation products with high regio- and stereoselectivity (Kimura, Miyachi, Kojima, Tanaka, & Tamaru, 2004).
Tandem Oxidation Procedure
The compound is also involved in a tandem oxidation procedure using MnO2 oxidation-stabilized phosphorane trapping. This technique involves the conversion of different forms of cyclopropanes and diethyl esters, showcasing its versatility in chemical transformations (Taylor, Campbell, & McAllister, 2008).
Polymerization Applications
In polymer science, certain diether compounds are used as internal donors in MgCl2−TiCl4−diether/AlR3 catalysts for the polymerization of propylene. This shows the application of diether compounds in creating complex polymer structures (Morini, Albizzati, Balbontin, Mingozzi, Sacchi, Forlini, & Tritto, 1996).
Cycloaddition Reactions
The compound also plays a role in cycloaddition reactions, such as the AlCl3-catalyzed cycloaddition of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes, leading to the formation of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates (Yang, Shen, Li, Sun, & Hua, 2011).
Synthesis of Alkanals
The compound is also involved in the synthesis of 3-(Diethoxymethyl)alkanals, showcasing its role in the formation of complex organic molecules (Saigo, Okagawa, & Nohira, 1981).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
diethyl 3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5/c1-3-25-15(23)12-11(13(12)16(24)26-4-2)14(22)21-10-7-5-6-9(8-10)17(18,19)20/h5-8,11-13H,3-4H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFNHLREYMRPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)OCC)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

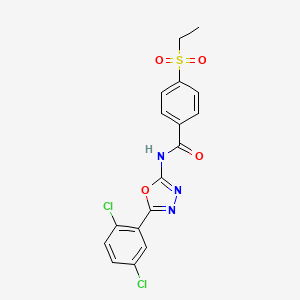
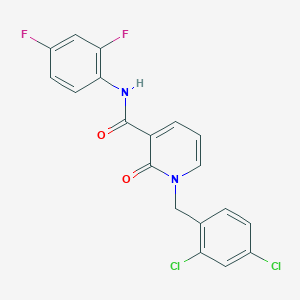
![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide](/img/structure/B2726145.png)
![(E)-1-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2726146.png)
![(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2726147.png)
![(6-fluoro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2726148.png)
![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2726150.png)
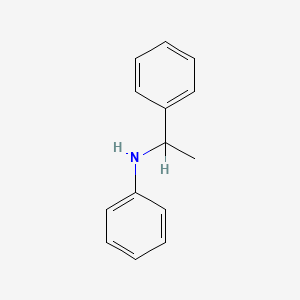
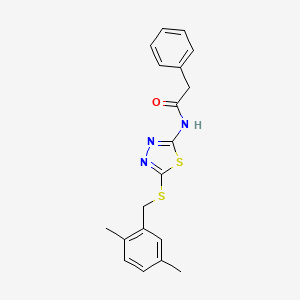
![(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2726155.png)
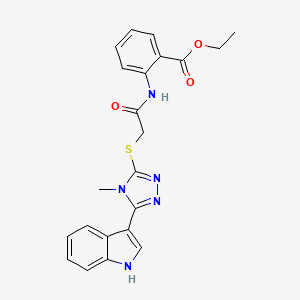
![(2,5-Dichlorophenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2726159.png)
